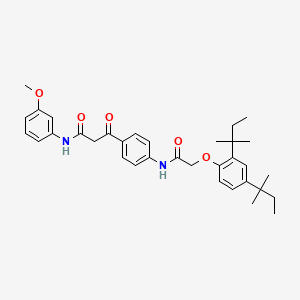

![molecular formula C16H18N4O3 B2396234 1-(3-metoxipropil)-N-metil-4-oxo-1,4-dihidropirid[1,2-a]pirrolo[2,3-d]pirimidina-2-carboxamida CAS No. 900899-69-6](/img/structure/B2396234.png)

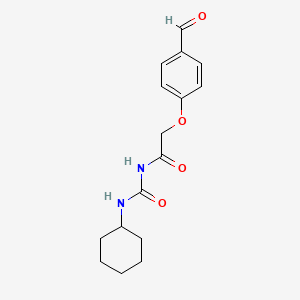

1-(3-metoxipropil)-N-metil-4-oxo-1,4-dihidropirid[1,2-a]pirrolo[2,3-d]pirimidina-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-methoxypropyl)-N-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C16H18N4O3 and its molecular weight is 314.345. The purity is usually 95%.

BenchChem offers high-quality 1-(3-methoxypropyl)-N-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methoxypropyl)-N-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal y Desarrollo de Fármacos

Las pirrolo[1,2-a]pirimidinas, incluyendo nuestro compuesto de interés, han sido reconocidas como heterociclos esenciales en los productos farmacéuticos. Su versátil andamiaje permite la creación de compuestos estructuralmente diversos con posibles aplicaciones terapéuticas. Los investigadores pueden explorar modificaciones de esta estructura central para diseñar nuevos fármacos que se dirijan a enfermedades específicas. Por ejemplo, la síntesis de derivados con sustituyentes adaptados podría conducir a potentes agentes anticancerígenos, inhibidores de quinasas o fármacos antiinflamatorios .

Ciencia de Materiales: Mejora de la Emisión Inducida por Agregación (AIEE)

Curiosamente, las pirrolo[1,2-a]pirimidinas exhiben propiedades de mejora de la emisión inducida por agregación (AIEE) dependientes del tiempo impredecibles. Los materiales AIEE emiten una fluorescencia más fuerte al agregarse, lo que los hace valiosos para aplicaciones como sensores, imágenes y optoelectrónica. Investigar el comportamiento AIEE de nuestro compuesto podría conducir a materiales innovadores con mayor luminiscencia .

Síntesis Orgánica y Metodología

El método sin metales para sintetizar NH-pirroles tetrasustituidos asimétricamente, que implica una doble cianación quimioselectiva consecutiva, es digno de mención. Los investigadores pueden adaptar esta metodología para crear otros heterociclos complejos. Además, la formación del NH-pirrol termodinámicamente estable a través de la aromatización y la protonación abre posibilidades para futuras transformaciones sintéticas .

Química Computacional y Modelado Molecular

Utilizando herramientas computacionales, los científicos pueden predecir las propiedades del compuesto, como la solubilidad, la estabilidad y la reactividad. Las simulaciones de dinámica molecular y los estudios de acoplamiento pueden revelar sus modos de unión con proteínas específicas. Estas ideas ayudan en el diseño y la optimización racional de fármacos.

En resumen, el compuesto "1-(3-metoxipropil)-N-metil-4-oxo-1,4-dihidropirid[1,2-a]pirrolo[2,3-d]pirimidina-2-carboxamida" tiene un gran potencial en diversas disciplinas científicas. Su intrincada estructura invita a la exploración, y los investigadores pueden desbloquear su potencial a través de aplicaciones innovadoras e investigaciones específicas . Si desea más detalles o tiene alguna pregunta adicional, ¡no dude en preguntar! 😊

Propiedades

IUPAC Name |

6-(3-methoxypropyl)-N-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-17-15(21)12-10-11-14(19(12)8-5-9-23-2)18-13-6-3-4-7-20(13)16(11)22/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,17,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYWFHFLLUZKMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(N1CCCOC)N=C3C=CC=CN3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid](/img/structure/B2396151.png)

![tert-butyl N-[cyano(naphthalen-2-yl)methyl]carbamate](/img/structure/B2396157.png)

![2-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2396160.png)

![3-(3,4-Dimethylphenyl)-8-(thiophen-2-ylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2396164.png)

![6-(Iodomethyl)-5,8-dioxaspiro[3.5]nonane](/img/structure/B2396165.png)

![4-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2396166.png)

![2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole](/img/structure/B2396170.png)